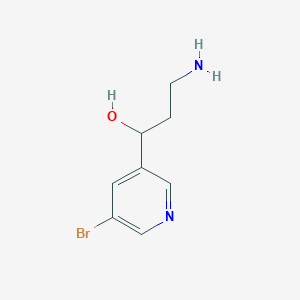

3-Amino-1-(5-bromopyridin-3-yl)propan-1-ol

Description

3-Amino-1-(5-bromopyridin-3-yl)propan-1-ol is a pyridine derivative characterized by a bromine substituent at the 5-position of the pyridine ring and an amino-functionalized propanol chain. This compound belongs to a class of bioactive molecules often investigated for pharmaceutical and agrochemical applications due to the electronic and steric effects imparted by the bromine atom and amino group.

Properties

Molecular Formula |

C8H11BrN2O |

|---|---|

Molecular Weight |

231.09 g/mol |

IUPAC Name |

3-amino-1-(5-bromopyridin-3-yl)propan-1-ol |

InChI |

InChI=1S/C8H11BrN2O/c9-7-3-6(4-11-5-7)8(12)1-2-10/h3-5,8,12H,1-2,10H2 |

InChI Key |

SXKGPTGWAFFDRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1Br)C(CCN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(5-bromopyridin-3-yl)propan-1-ol typically involves the bromination of pyridine derivatives followed by amination and reduction steps. One common method involves the following steps:

Bromination: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.

Amination: The brominated pyridine is then reacted with an amine, such as ammonia or an alkylamine, to introduce the amino group.

Reduction: The resulting intermediate is reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to obtain the final product.

Industrial Production Methods

Industrial production of 3-Amino-1-(5-bromopyridin-3-yl)propan-1-ol may involve similar synthetic routes but on a larger scale. The process typically includes:

Large-scale bromination: Using industrial reactors to ensure efficient bromination.

Continuous flow amination: Employing continuous flow reactors to enhance the efficiency and yield of the amination step.

Automated reduction: Utilizing automated systems for the reduction step to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(5-bromopyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Further reduction can be achieved using stronger reducing agents to modify the functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Thiols (R-SH), amines (R-NH2), alkoxides (R-OH)

Major Products Formed

Oxidation: Corresponding oxides or hydroxylated derivatives

Reduction: Further reduced amines or alcohols

Substitution: Thiolated, aminated, or alkoxylated derivatives

Scientific Research Applications

3-Amino-1-(5-bromopyridin-3-yl)propan-1-ol has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(5-bromopyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The bromine atom can also participate in halogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Bromine (higher molecular weight, polarizability) may enhance lipophilicity compared to fluorine, influencing membrane permeability in biological systems .

Physical and Chemical Properties

Limited direct data exist for the target compound, but inferences can be drawn from analogs:

- Boiling Points: Propanol derivatives with bromine (e.g., 3-(5-Bromopyridin-3-yl)-prop-2-yn-1-ol) typically exhibit higher boiling points than non-halogenated analogs due to increased molecular weight and dipole interactions .

- Solubility: The amino group enhances water solubility via hydrogen bonding, as seen in 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol (solubility: ~15 mg/mL in water) .

Biological Activity

3-Amino-1-(5-bromopyridin-3-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

The molecular formula for 3-Amino-1-(5-bromopyridin-3-yl)propan-1-ol is . The presence of an amino group, hydroxyl group, and a brominated pyridine ring contributes to its reactivity and potential biological interactions.

Research indicates that the biological effects of 3-Amino-1-(5-bromopyridin-3-yl)propan-1-ol may be attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit nitric oxide synthase, an enzyme involved in various physiological processes, which could play a role in its anticancer and antimicrobial activities.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. For instance, it has demonstrated efficacy against various bacterial strains, making it a candidate for further development as an antibacterial agent. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that similar derivatives may exhibit comparable activity .

Anticancer Activity

In terms of anticancer properties, 3-Amino-1-(5-bromopyridin-3-yl)propan-1-ol has shown promise in inhibiting cell proliferation in various cancer cell lines. Studies indicate that compounds with similar structures can induce apoptosis and cell cycle arrest, particularly in breast cancer cell lines . The following table summarizes findings from recent studies on its anticancer activity:

Case Study 1: Anticancer Activity

A study investigated the effects of 3-Amino-1-(5-bromopyridin-3-yl)propan-1-ol on T47D breast cancer cells. The results indicated that the compound significantly reduced cell viability at low micromolar concentrations, with mechanisms involving apoptosis and disruption of microtubule dynamics .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of derivatives related to 3-Amino-1-(5-bromopyridin-3-yl)propan-1-ol against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications enhanced potency, with MIC values comparable to established antibiotics, indicating potential for clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.